![molecular formula C13H13Cl2NO2 B14592275 1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione CAS No. 61503-46-6](/img/structure/B14592275.png)
1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring substituted with a chlorinated phenyl group and a chlorinated propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the chlorinated substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chlorinated groups, potentially leading to dechlorinated or partially reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .
科学的研究の応用
1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
作用機序
The mechanism of action of 1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin, affecting neurotransmitter levels in the synaptic gap.
類似化合物との比較
Similar Compounds
4-Chloro-α-PVP: A structurally related compound with similar psychoactive properties.
4-MDMC: Another analog with comparable biological activities.
Uniqueness
1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
特性
CAS番号 |
61503-46-6 |
|---|---|
分子式 |
C13H13Cl2NO2 |
分子量 |
286.15 g/mol |
IUPAC名 |
1-[1-chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13Cl2NO2/c1-13(8-14,9-2-4-10(15)5-3-9)16-11(17)6-7-12(16)18/h2-5H,6-8H2,1H3 |
InChIキー |
CYZHQEQXKNTBCN-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(C1=CC=C(C=C1)Cl)N2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


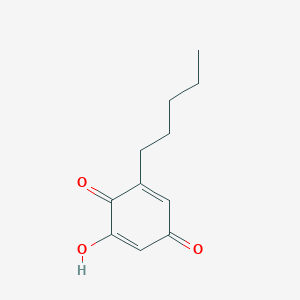
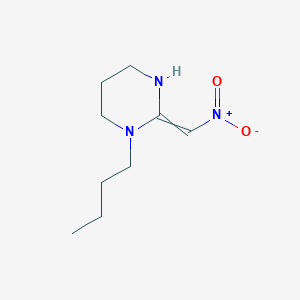

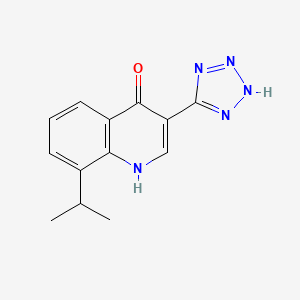
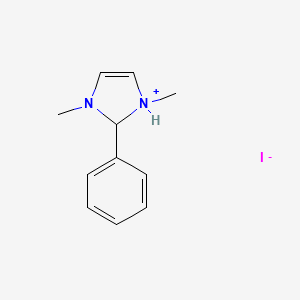
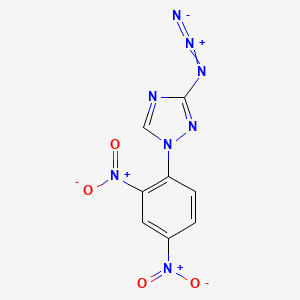
![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
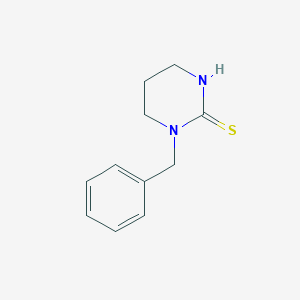

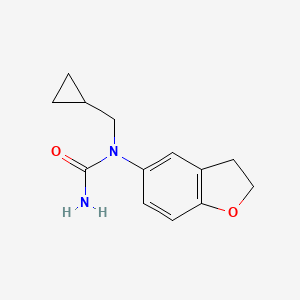
![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
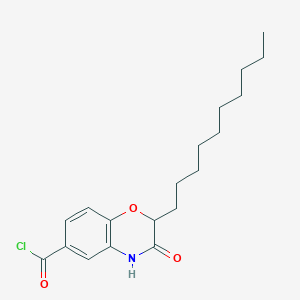
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
